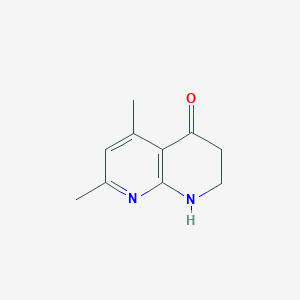

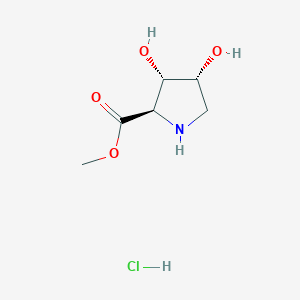

5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one, also known as DMND, is a natural product of the naphthyridine family. DMND has been studied extensively for its potential medicinal applications due to its various properties. It has been found to have anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal activities. DMND has also been studied for its potential as a therapeutic agent for various diseases and conditions including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Hydrogen Bonding in Crystal Structures

Research on 5,7-dimethyl-1,8-naphthyridine-2-amine, closely related to 5,7-dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, has revealed its significant role in binding with acidic compounds through hydrogen bonding. This understanding comes from studying its interactions with various acids, leading to the formation of anhydrous and hydrated multicomponent crystals. These interactions have been crucial in exploring the role of weak and strong hydrogen bonding in crystal packing, aiding in the advancement of supramolecular chemistry (Jin et al., 2010), (Jin et al., 2011).

Supramolecular Assemblies

A series of studies have demonstrated the formation of organic salts and supramolecular assemblies from 5,7-dimethyl-1,8-naphthyridine-2-amine with carboxylic acids. These structures, characterized by extensive hydrogen bonding and non-covalent interactions, showcase the molecule's ability to form diverse 1D-3D structures. This research is instrumental in the field of crystal engineering and molecular self-assembly (Ding et al., 2017), (Dong et al., 2017).

Fluorescence and Photoluminescence

Complexation studies involving 5,7-dimethyl-1,8-naphthyridine derivatives have been explored for their potential in fluorescence and photoluminescence applications. These studies provide insights into the synthesis and conformational behaviors of various compounds, highlighting their potential use in materials science and sensor technologies (Zuo et al., 2003), (Chen et al., 2008).

Catalysis and Chemical Interactions

5,7-Dimethyl-1,8-naphthyridine derivatives have been studied for their role in catalytic processes, including hydration reactions and organometallic chemistry. These studies contribute to the development of new catalytic systems, enhancing our understanding of reaction mechanisms and potential industrial applications (Daw et al., 2012).

properties

IUPAC Name |

5,7-dimethyl-2,3-dihydro-1H-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-5-7(2)12-10-9(6)8(13)3-4-11-10/h5H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVNXTBHSVOLAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)CCN2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)

![Sodium;2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2663782.png)

![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)

![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2663786.png)

![(E)-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)[16-(prop-2-yn-1-yloxy)-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl]diazene](/img/structure/B2663790.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2663791.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663794.png)

![1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2663797.png)